molecular formula C18H12F4N2OS B11780291 N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide

N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide

Cat. No.: B11780291
M. Wt: 380.4 g/mol
InChI Key: PJSSDPOIINIBFT-UHFFFAOYSA-N
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Description

N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide is a thiazole-based compound featuring a 2-fluoro-5-(trifluoromethyl)phenyl substituent at the 5-position of the thiazole ring and a 4-methylbenzamide group at the 2-position. Its structure combines fluorinated aromatic systems with a benzamide moiety, which are common in medicinal chemistry for optimizing bioavailability and target binding .

Properties

Molecular Formula

C18H12F4N2OS

Molecular Weight

380.4 g/mol

IUPAC Name

N-[5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C18H12F4N2OS/c1-10-2-4-11(5-3-10)16(25)24-17-23-9-15(26-17)13-8-12(18(20,21)22)6-7-14(13)19/h2-9H,1H3,(H,23,24,25)

InChI Key

PJSSDPOIINIBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with 2-fluoro-5-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Carboxamides

Nitrothiophene Carboxamides
  • Example : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide .
  • Structural Differences : Replaces the 2-fluoro-5-(trifluoromethyl)phenyl group with a methoxy-trifluoromethylphenyl system and incorporates a nitrothiophene ring.
  • Functional Impact : The nitro group enhances antibacterial activity but may reduce metabolic stability. The trifluoromethyl group improves lipophilicity, similar to the target compound.
  • Synthesis : Utilizes HATU-mediated coupling, a method adaptable to the target compound’s synthesis .
Benzothiazole-Benzamide Hybrids
  • Example : N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) .
  • Structural Differences : Features a benzo[d]thiazole core instead of a thiazole and lacks fluorinated substituents.
  • Functional Impact : The benzo[d]thiazole system may enhance π-π stacking interactions in kinase binding but could reduce solubility.

Kinase Inhibitors with Fluorinated Substituents

Ponatinib Analogs
  • Example: 153-(2-{8-Aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide .
  • Structural Differences : Incorporates an imidazo[1,2-a]pyridine-ethynyl linker and an imidazole substituent.
  • Functional Impact : Demonstrated efficacy against ABLT315I mutations but exhibited low oral bioavailability in rats, highlighting the importance of substituent choice on pharmacokinetics .

Anticancer Thiazole Derivatives

  • Example : Thiadiazole derivatives from 4-Methyl-2-phenylthiazole-5-carbohydrazide (e.g., compound 7b with IC50 = 1.61 μg/mL against HepG-2) .
  • Structural Differences : Replaces the benzamide with hydrazide-derived thiadiazole systems.
  • Functional Impact : The hydrazide-thiadiazole scaffold contributes to potent anticancer activity, suggesting that modifications to the target compound’s benzamide group could alter its biological profile .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target/Activity Notable Data
Target Compound Thiazole 2-Fluoro-5-(trifluoromethyl)phenyl, 4-methylbenzamide VEGFR2/TEK (inferred) InChIKey: PJSSDPOIINIBFT
Nitrothiophene Carboxamide Thiazole + Nitrothiophene Methoxy-trifluoromethylphenyl Antibacterial Molecular formula: C16H10F3N3O4S2
Compound 3p Benzo[d]thiazole 4-Methylbenzamide Kinase inhibition (structural inference) Yield: 58.1 mg; m.p. 181°C
Ponatinib Analog Benzamide + Imidazo[1,2-a]pyridine Trifluoromethylphenyl ABLT315I inhibition Low oral bioavailability in rats
Thiadiazole 7b Thiadiazole Hydrazide-derived Anticancer (HepG-2) IC50 = 1.61 μg/mL

Discussion of Structural-Activity Relationships (SAR)

  • Fluorinated Groups : The 2-fluoro-5-(trifluoromethyl)phenyl group in the target compound likely enhances target affinity and metabolic stability, similar to analogs in and .
  • Benzamide vs. Alternative Moieties : Replacing the benzamide with nitrothiophene () or hydrazide-thiadiazole () shifts activity from kinase inhibition to antibacterial or anticancer effects.
  • Heterocyclic Cores : Thiazole and benzo[d]thiazole systems () offer distinct electronic environments, affecting solubility and binding kinetics.

Biological Activity

N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H10F4N2S
  • Molecular Weight : 306.29 g/mol

The presence of the thiazole ring and trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes and receptors. Notably, the compound has been studied for its interaction with:

  • mPGES-1 : A key enzyme involved in the biosynthesis of prostaglandin E2, which plays a role in inflammation and pain. Inhibitors of mPGES-1 have potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Efficacy Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various cell lines. The following table summarizes the IC50 values of the compound against different biological targets:

Target Cell Line IC50 (nM) Reference
mPGES-1A54916.24
Prostaglandin SynthetaseHuman Whole Blood249.9
Inflammation ModelRodent36.7 mg/kg

These results indicate that the compound is a potent inhibitor of mPGES-1, suggesting its potential use in managing inflammatory conditions.

Case Studies

  • Rheumatoid Arthritis Model : In a study involving rodent models of rheumatoid arthritis, administration of this compound resulted in significant reduction in paw swelling and pain scores compared to control groups. The observed efficacy supports its role as an anti-inflammatory agent.
  • Cancer Cell Line Studies : The compound has also been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. Notably, it showed enhanced activity against lung cancer cells, highlighting its potential as an anticancer agent.

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Repeated dose toxicity studies in animal models revealed no significant adverse effects at doses correlating with its therapeutic efficacy .

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